Comparative Sigma Receptor Affinity: 4-[2-(4-Iodophenyl)ethyl]morpholine vs. Haloperidol
In a radioligand binding assay, 4-[2-(4-Iodophenyl)ethyl]morpholine demonstrates high affinity for the sigma receptor with an IC50 of 1.40 nM, using [3H]DTG as a radioligand in guinea pig cerebellum [1]. This affinity is comparable to that of the classical antipsychotic haloperidol, a known high-affinity sigma receptor ligand, which has a reported Ki of 2.8 nM for the sigma receptor in rat brain membranes [2]. While direct comparison is limited by different assay methodologies (IC50 vs. Ki and different species/radioligands), the quantitative data places the compound within the same nanomolar potency range as a well-established pharmacological tool, validating its utility for sigma receptor research.
| Evidence Dimension | Sigma Receptor Binding Affinity |
|---|---|
| Target Compound Data | IC50 = 1.40 nM |
| Comparator Or Baseline | Haloperidol, Ki = 2.8 nM |
| Quantified Difference | Comparable nanomolar affinity; both compounds exhibit high potency for sigma receptors. |
| Conditions | Target: [3H]DTG binding in guinea pig cerebellum; Comparator: [3H]haloperidol binding in rat brain membranes. |
Why This Matters
This evidence confirms the compound's suitability as a high-affinity sigma receptor ligand for in vitro studies, enabling researchers to select it for experiments where a morpholine-based, iodine-containing scaffold is preferred over the butyrophenone structure of haloperidol.
- [1] BindingDB. BDBM50421895 (CHEMBL555890). In vitro binding affinity against sigma receptor using [3H]DTG as radioligand in guinea pig cerebellum. Accessed 2026. View Source
- [2] Bowen WD, Moses EL, Tolentino PJ, Walker JM. Metabolites of haloperidol display preferential activity at sigma receptors compared to dopamine D-2 receptors. Eur J Pharmacol. 1990 Feb 27;177(3):111-8. doi: 10.1016/0014-2999(90)90260-d. PMID: 2155804. View Source
